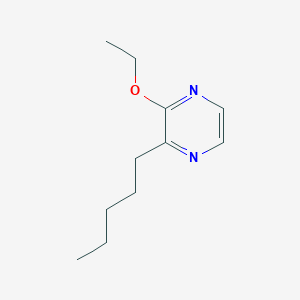
Pyrazine, 3-ethoxy-2-pentyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 3-ethoxy-2-pentyl: is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.2734 g/mol . It belongs to the class of pyrazines, which are nitrogen-containing heterocycles known for their aromatic properties. Pyrazines are widely used in various fields due to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine derivatives typically involves the formation of the pyrazine ring through cyclization reactions. One common method is the condensation of 1,2-diketones with 1,2-diamines . For Pyrazine, 3-ethoxy-2-pentyl, a specific synthetic route involves the reaction of 3-ethoxy-2-pentylamine with a suitable diketone under controlled conditions.
Industrial Production Methods: Industrial production of pyrazine derivatives often employs catalytic processes to enhance yield and efficiency. The Suzuki–Miyaura coupling reaction is one such method, which involves the use of palladium catalysts to form carbon-carbon bonds . This method is favored for its mild reaction conditions and high functional group tolerance.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazine, 3-ethoxy-2-pentyl can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the pyrazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated pyrazines.
Applications De Recherche Scientifique
Chemistry: Pyrazine, 3-ethoxy-2-pentyl is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, pyrazine derivatives are studied for their potential as signaling molecules. They play a role in intraspecific communication among insects and other organisms .
Medicine: Pyrazine derivatives have shown promise in medicinal chemistry for their antibacterial, antifungal, and antiviral properties. They are being investigated for their potential use in drug development .
Industry: In the industrial sector, pyrazine compounds are used as flavoring agents due to their aromatic properties. They are also employed in the production of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of pyrazine, 3-ethoxy-2-pentyl involves its interaction with specific molecular targets. In biological systems, pyrazines can act as ligands, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
3-Ethyl-2,5-dimethylpyrazine: Known for its role as a pheromone in ants.
2,5-Dimethyl-3-(2-methylbutyl)-pyrazine: Used for chemical defense in certain insects.
Uniqueness: Pyrazine, 3-ethoxy-2-pentyl stands out due to its specific ethoxy and pentyl substituents, which confer unique chemical and biological properties. These structural features make it distinct from other pyrazine derivatives and contribute to its diverse applications in various fields.
Propriétés
Numéro CAS |
113685-82-8 |
|---|---|
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-ethoxy-3-pentylpyrazine |
InChI |
InChI=1S/C11H18N2O/c1-3-5-6-7-10-11(14-4-2)13-9-8-12-10/h8-9H,3-7H2,1-2H3 |
Clé InChI |
ZTFRROZFJBQMHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC=CN=C1OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


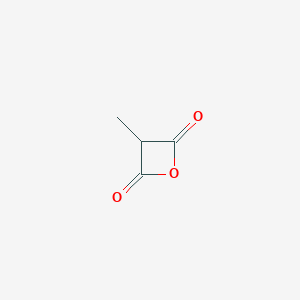
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)

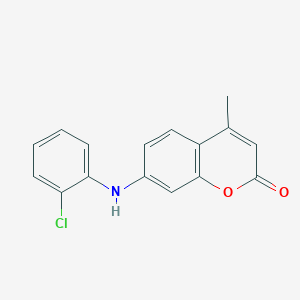
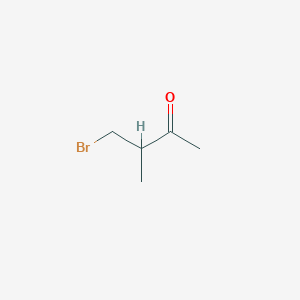
![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
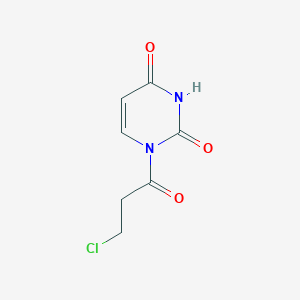
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
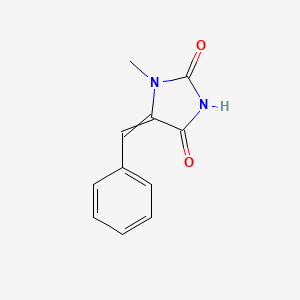

![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
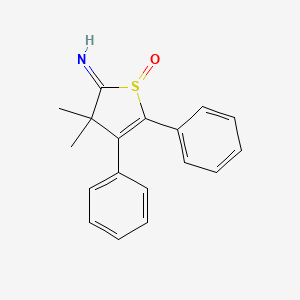
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
